3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
Overview
Description
3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine is a chemical compound with the molecular formula C7H8N4O It is characterized by the presence of a carbazamide group attached to a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine typically involves the reaction of 4-hydroxyphenylhydrazones of isatin derivatives with lead compounds. The reaction conditions often involve the use of hydrogen chloride to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form azines, which are derivatives of isatin.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly with hydrogen chloride, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lead compounds for oxidation and hydrogen chloride for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include azines and various hydrazine derivatives .
Scientific Research Applications
3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine involves its interaction with molecular targets through redox reactions.
Comparison with Similar Compounds
Similar Compounds
Isatin Derivatives: Compounds with similar structures, such as isatin derivatives, share some reactivity patterns with 3-(4-O
Properties
IUPAC Name |
1-(4-hydroxyphenyl)iminoguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-7(9)11-10-5-1-3-6(12)4-2-5/h1-4,12H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFOKRDMGTXXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223413 | |
Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7316-92-9 | |
Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007316929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC378647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-oxocyclohexa-2,5-dien-1-ylidene)carbazamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)CARBAZAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DCC7NFH3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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